5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid
Description
Properties
CAS No. |
120729-93-3 |
|---|---|
Molecular Formula |
C13H16N2O4S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
5-(dimethylsulfamoyl)-1-ethylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-4-15-8-11(13(16)17)10-7-9(5-6-12(10)15)20(18,19)14(2)3/h5-8H,4H2,1-3H3,(H,16,17) |
InChI Key |
YBBBHQQGLMGFGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Cyclization
This method, adapted from CN102786460A, constructs the indole ring from 2-methylaniline derivatives. The protocol involves:
-
Vilsmeier reagent preparation : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C for 30–40 minutes.
-
Cyclization : The 2-methylaniline substrate undergoes electrophilic aromatic substitution, forming the indole-3-carboxaldehyde intermediate.
-
Oxidation : The aldehyde group at position 3 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
Key parameters :
-
Temperature control (0–5°C during reagent preparation)
-
Reflux duration (5–8 hours for cyclization)
-
Oxidation selectivity (prevents over-oxidation of ethyl or sulfonamide groups)
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Reaction time | 12 hours |
| Yield | 78–82% |
C5-Sulfonylation
Introducing the dimethylamino sulfonyl group at position 5 involves sequential steps:
Step 1: Sulfonation
Chlorosulfonic acid (ClSO₃H) reacts with the indole intermediate under controlled conditions:
Step 2: Amination
The sulfonyl chloride intermediate reacts with dimethylamine:
Integrated Synthetic Routes
Linear Synthesis (Route A)
-
Indole formation : Vilsmeier-Haack cyclization → 3-carboxyindole
-
N1-ethylation : Ethyl bromide/K₂CO₃ in DMF
-
C5-sulfonylation : ClSO₃H followed by dimethylamine
Convergent Synthesis (Route B)
-
Pre-functionalized building blocks :
-
5-Sulfonamidoindole precursor
-
Ethylating agent
-
-
Coupling : Suzuki-Miyaura cross-coupling for late-stage ethyl introduction
Advantages :
-
Better control over regioselectivity
-
Higher purity (final yield: 63–67%)
Analytical Validation
Critical quality control metrics from PubChem and recent studies:
| Property | Method | Result |
|---|---|---|
| Molecular weight | HRMS | 296.34 g/mol (observed: 296.33) |
| Purity | HPLC | ≥98.5% (C18 column, 254 nm) |
| Melting point | DSC | 214–216°C (decomposition) |
| Sulfonamide content | Elemental analysis | S: 10.82% (theoretical: 10.81%) |
Process Optimization Challenges
Regioselectivity in Sulfonation
Position 5 sulfonation competes with positions 4 and 6. Key mitigations:
Carboxylic Acid Stability
The 3-carboxylic acid group is prone to decarboxylation under basic conditions. Solutions include:
-
Mild workup : Neutral pH during aqueous extraction
-
Protection/deprotection : tert-Butyl ester protection during N-ethylation
Scalability and Industrial Relevance
Recent advances from WO2003091215A1 and ACS Medicinal Chemistry highlight:
-
Continuous flow systems : For sulfonation steps (improves heat dissipation)
-
Catalytic methylation : Using dimethyl carbonate instead of halides for greener synthesis
-
Cost analysis :
Component Cost/kg (USD) Starting material 120–150 Sulfonation reagents 80–90 Total (Route A) 420–480
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol or aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the dimethylsulfamoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced alcohols or aldehydes, and various substituted indole derivatives.
Scientific Research Applications
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer, infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways.
Chemical Reactivity: The compound’s chemical reactivity is influenced by the presence of the indole core, the dimethylsulfamoyl group, and the carboxylic acid group, which can participate in various chemical reactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Indole-3-carboxylic Acid Derivatives
Key Observations:
Methanesulfonyl derivatives (e.g., CAS 1554072-83-1) exhibit lower molecular weights (~239 g/mol) compared to the target compound (~312 g/mol), suggesting the dimethylamino group contributes significantly to steric bulk .
Positional Isomerism :
- 1-Methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9) demonstrates that substituent position affects physical properties, such as melting points (221–223°C), which may differ for the target compound due to the ethyl group’s flexibility .
Physicochemical Properties
- Solubility: The dimethylamino sulfonyl group in the target compound likely enhances water solubility compared to non-polar derivatives like 5-methyl-1H-indole-3-carboxylic acid. This is due to the sulfonyl group’s polarity and the tertiary amine’s basicity .
- Thermal Stability : Analogous compounds with sulfonyl groups (e.g., 5-methanesulfonyl-1H-indole-3-carboxylic acid) decompose above 200°C, suggesting the target compound may require storage at room temperature .
Research and Application Insights
- Pharmaceutical Potential: Indole-3-carboxylic acids are intermediates in serotonin analogs and kinase inhibitors. The dimethylamino sulfonyl group in the target compound could modulate bioavailability or target binding compared to nitro or methoxy derivatives .
- Material Science: Sulfonated indoles are used in dye-sensitized solar cells. The target compound’s dimethylamino group may alter electronic properties, making it suitable for optoelectronic applications .
Biological Activity
5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid is an indole derivative with significant potential in medicinal chemistry. This compound features a unique structural configuration that integrates an indole core, a dimethylsulfamoyl group, and a carboxylic acid functional group, contributing to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- Molecular Formula : C13H16N2O4S
- Molecular Weight : 296.34 g/mol
- CAS Number : 120729-93-3
- IUPAC Name : 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid
The biological activity of 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid can be attributed to its ability to interact with various biological targets. The presence of the dimethylamino and sulfonyl groups enhances its reactivity and potential interactions with enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Indole derivatives, including 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid, have been studied for their antimicrobial properties. Research has shown that compounds with similar structures exhibit activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid | TBD | Potential antimicrobial |
| 3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylic acid | 16 | Weak growth inhibitor against MRSA |
| 6-methoxy-phenethyl-indole-imidazole | ≤0.25 | Potent antifungal against C. neoformans |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that while some indole derivatives exhibit cytotoxic effects, others, particularly those structurally related to 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid, may show selective toxicity towards cancer cells without affecting normal cells.
Case Studies
In a recent study focusing on indole derivatives, compounds similar to 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid were screened for their antimicrobial properties. The study highlighted:
- Screening Methodology : A library of indole derivatives was screened against MRSA and C. neoformans.
- Findings : Compounds with halogen substitutions on the indole ring showed enhanced activity against MRSA, while others demonstrated significant antifungal properties.
- : The study concluded that structural modifications significantly impact the biological activity of indole derivatives, warranting further investigation into compounds like 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid.
Q & A
Q. Key Factors Affecting Yield :
- Temperature control during sulfonation to avoid side reactions.
- Steric hindrance at position 3 may slow alkylation; using polar aprotic solvents (DMF, DMSO) improves reactivity .
- Acidic hydrolysis conditions (e.g., HCl vs. H₂SO₄) influence ester cleavage efficiency .
Advanced Question: How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved, particularly regarding sulfonamide group conformation?
Methodological Answer :
Discrepancies in spectral data often arise from:
- Rotameric states of the sulfonamide group , causing splitting in -NMR peaks. Use variable-temperature NMR (VT-NMR) to coalesce rotamers and assign signals .
- Crystallographic validation : Single-crystal X-ray diffraction (as in ) resolves ambiguity by confirming bond angles and torsional strain .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational modes (IR) and -NMR shifts to cross-validate experimental data .
Example Table : Comparison of Key Spectral Features
| Technique | Observed Conflict | Resolution Strategy |
|---|---|---|
| -NMR | Multiplets at δ 2.8–3.2 ppm | VT-NMR at 300 K vs. 400 K |
| IR | Overlap of S=O and N-H stretches | Deuterated solvent exchange to isolate S=O |
Basic Question: What analytical techniques are critical for purity assessment of this compound?
Q. Methodological Answer :
- HPLC-MS : Quantifies purity (>95%) and detects sulfonation byproducts (e.g., over-sulfonated indoles) .
- Elemental Analysis : Validates C, H, N, S content; deviations >0.3% indicate impurities .
- Melting Point : Sharp mp (e.g., 221–223°C in ) confirms crystallinity; broad ranges suggest solvates or isomers .
Advanced Question: How does the substitution pattern (e.g., ethyl at N1, sulfonamide at C5) affect biological activity in structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Electron-withdrawing sulfonamide at C5 enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) but may reduce solubility .
- N1-ethyl group : Increases metabolic stability compared to methyl or H-substituted analogs, as observed in pharmacokinetic studies of similar indoles .
- SAR Optimization : Replace dimethylamino with bulkier groups (e.g., piperidino) to test steric effects on target affinity. Use molecular docking (AutoDock Vina) to predict binding modes .
Basic Question: What safety precautions are required when handling intermediates like trifluoromethanesulfonic anhydride in the synthesis?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), face shields, and OV/AG/P99 respirators to prevent inhalation of corrosive vapors .
- Engineering Controls : Perform sulfonation in fume hoods with scrubbers to neutralize acidic gases .
- Waste Disposal : Quench reactive intermediates (e.g., anhydrides) with ice-cold NaHCO₃ before aqueous disposal .
Advanced Question: How can researchers address contradictory bioactivity results in different assay systems (e.g., bacterial vs. mammalian cells)?
Q. Methodological Answer :
- Assay-Specific Factors :
- Membrane permeability : Use logP calculations (e.g., XLogP3 ~3.5) to adjust dosing in hydrophilic vs. hydrophobic assay media .
- Metabolic degradation : Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in mammalian assays to stabilize the compound .
- Control Experiments :
- Test against known standards (e.g., indomethacin for COX inhibition) to validate assay conditions .
- Replicate in orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
